1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactivity
- Syntheses of various substituted imidazo[1,2-b]pyridazines and related compounds have been reported, exploring their chemical reactivity and potential for central nervous system applications by measuring their displacement of [3H]diazepam from rat brain membranes. This research highlights the synthetic versatility and potential biological activity of similar compounds (Barlin et al., 1992).
Molecular Structure and Luminescence Properties
- Studies on pyrazole-functionalized imidazolium salts, including reactions leading to the formation of silver complexes, showcase the compound's utility in synthesizing materials with interesting structural and luminescent properties. This suggests potential applications in materials science and coordination chemistry (Zhou et al., 2008).
Anticancer Research
- Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has explored their synthesis and potential as anticancer agents, demonstrating their activity as mitotic inhibitors. This indicates the therapeutic potential of structurally similar compounds in oncology (Temple et al., 1987).
Antibacterial Activity
- The synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, including studies on their antibacterial potency, point to the role such compounds could play in developing new antimicrobial agents. This research underscores the importance of chemical diversity in addressing resistance to existing antibiotics (Althagafi & Abdel‐Latif, 2021).
Heterocyclic Synthesis
- The exploration of heterocyclic compounds, including the synthesis of novel imidazo[1,2-a]pyridines and related structures, highlights the compound's significance in developing new chemical entities. Such studies contribute to the advancement of synthetic chemistry and the discovery of molecules with potential biological activities (Mohan et al., 2013).
Properties
IUPAC Name |
1-(2-chloroethyl)-6-pyridin-3-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4/c13-3-5-16-6-7-17-12(16)8-11(15-17)10-2-1-4-14-9-10/h1-2,4,6-9H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSQJDIDFYVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C=CN(C3=C2)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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